molecular formula C9H11ClFNO B1421241 (3-Chloro-4-ethoxy-5-fluorophenyl)methanamine CAS No. 1017779-02-0

(3-Chloro-4-ethoxy-5-fluorophenyl)methanamine

Cat. No.: B1421241
CAS No.: 1017779-02-0
M. Wt: 203.64 g/mol
InChI Key: QJCQLZGSGGNRRH-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Effects

(3-Chloro-4-ethoxy-5-fluorophenyl)methanamine possesses the molecular formula C₉H₁₁ClFNO with a molecular weight of 203.64 daltons. The compound's structure can be represented by the simplified molecular-input line-entry system notation CCOC1=C(C=C(C=C1F)CN)Cl, which illustrates the specific positioning of substituents around the benzene ring. The molecule features a benzene ring substituted with a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 4, and a fluorine atom at position 5, with the methanamine group (-CH₂NH₂) attached directly to the aromatic system.

The electronic effects of these substituents create a complex pattern of electron distribution throughout the molecule. The chlorine and fluorine atoms function as halogen substituents that exhibit unusual dual characteristics, being deactivating toward electrophilic aromatic substitution while still directing incoming electrophiles to ortho and para positions. This behavior results from the competing inductive electron-withdrawing effects due to their high electronegativity and resonance donating effects through lone pair donation. The inductive effect reduces overall reactivity of the aromatic ring, while the resonance effect controls the regioselectivity of reactions by stabilizing intermediate cationic species at specific positions.

According to Hammett substituent constant analysis, the electronic properties of these substituents can be quantified using established sigma values. Chlorine exhibits meta and para sigma values of 0.37 and 0.23 respectively, indicating moderate electron-withdrawing capability. Fluorine demonstrates even stronger inductive effects with meta and para sigma values of 0.34 and 0.06, reflecting its exceptional electronegativity. The ethoxy substituent displays contrasting behavior with meta sigma value of 0.10 (slightly electron-withdrawing) and para sigma value of -0.24 (electron-donating), demonstrating the dominance of resonance effects in the para position.

The methanamine substituent introduces additional complexity through its primary amine functionality. Primary amines typically exhibit strong electron-donating characteristics through resonance interactions with the aromatic system, as evidenced by the amino group's para sigma value of -0.66. This electron-donating effect competes with the electron-withdrawing influences of the halogen substituents, creating a unique electronic environment that affects both reactivity and molecular properties.

Electronic and Steric Properties Analysis

Computational chemistry analysis reveals critical electronic parameters that govern the molecular behavior of this compound. The topological polar surface area measures 35.25 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. The calculated logarithm of the partition coefficient between octanol and water reaches 2.3365, suggesting favorable lipophilicity for biological membrane interaction while maintaining sufficient aqueous solubility.

The molecular hydrogen bonding profile includes two hydrogen bond acceptor sites and one hydrogen bond donor site. The acceptor sites correspond to the nitrogen atom of the amine group and the oxygen atom of the ethoxy substituent, while the donor capability resides in the primary amine functionality. This hydrogen bonding pattern significantly influences intermolecular interactions and potential biological activity through specific binding interactions with target molecules.

Rotational flexibility analysis identifies three rotatable bonds within the molecular structure. These rotatable bonds occur at the ethoxy group's carbon-carbon connection, the carbon-oxygen bond linking the ethoxy group to the aromatic ring, and the benzylic carbon-nitrogen bond connecting the methanamine group to the benzene ring. The presence of multiple rotatable bonds suggests conformational flexibility that may influence molecular recognition processes and binding affinity in biological systems.

Electronic distribution analysis reveals the impact of substituent positioning on molecular orbital characteristics. Density functional theory studies of related aromatic systems using B3LYP/6-31G(d,p) methodology demonstrate how halogen and alkoxy substituents modify highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These orbital energy modifications directly influence chemical reactivity, with electron-withdrawing groups typically lowering both orbital energies while electron-donating groups raise them.

The steric environment around the methanamine group experiences significant influence from the adjacent substituents. The chlorine atom at position 3 and fluorine atom at position 5 create a sterically constrained environment that may restrict certain conformational arrangements. Computational modeling suggests that these steric interactions affect the preferred orientations of the methanamine group relative to the aromatic plane, potentially influencing binding interactions and overall molecular geometry.

Conformational Studies and Computational Modeling

Conformational analysis of aromatic amine systems reveals important insights into the preferred spatial arrangements of this compound. Computational investigations of phenethylamine derivatives using advanced ab initio methods up to MP2/6-311+G(d,p) level have established that phenethylamines typically prefer extended conformations in the absence of solvent effects. However, the presence of multiple substituents in this compound introduces additional conformational constraints that modify these preferences.

The methanamine side chain exhibits conformational flexibility around the benzylic carbon-nitrogen bond, with rotational barriers influenced by both electronic and steric factors. Computational studies indicate that phenethylamine systems can adopt folded conformations that bring the amino group into proximity with the aromatic ring, facilitating favorable nitrogen-pi interactions. The electron-withdrawing nature of the chlorine and fluorine substituents may strengthen such interactions by increasing the positive character of the aromatic system.

Density functional theory calculations using B3LYP/6-31G(d,p) methodology provide reliable predictions for molecular geometry optimization and electronic property determination. This computational approach successfully describes intramolecular charge transfer characteristics and other key molecular properties in substituted aromatic systems. Frequency calculations confirm that optimized geometries correspond to true energy minima, ensuring the reliability of computational predictions.

Solvent effects significantly influence conformational preferences, as demonstrated by studies employing continuum solvation models. The GB/SA and SM2 solvation models show that aqueous environments can stabilize different conformational arrangements compared to gas-phase calculations. For this compound, the polar nature of both the amine group and ethoxy substituent suggests that solvation effects will play important roles in determining preferred conformations in biological environments.

The computational modeling reveals that the ethoxy substituent introduces additional conformational degrees of freedom through rotation around the carbon-oxygen and carbon-carbon bonds. These rotations can position the ethyl group in various orientations relative to the aromatic plane, potentially creating different steric environments around the molecule. The interplay between these conformational changes and the electronic effects of adjacent halogen substituents creates a complex energy landscape that requires sophisticated computational methods for accurate description.

Comparative analysis with simpler aromatic amine systems demonstrates the significant impact of substituent effects on conformational preferences. While unsubstituted benzylamine adopts relatively unrestricted conformations, the presence of multiple electron-withdrawing and electron-donating groups in this compound creates specific stabilization patterns that favor certain conformational arrangements. These preferred conformations may have important implications for molecular recognition processes and biological activity profiles.

Properties

IUPAC Name

(3-chloro-4-ethoxy-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCQLZGSGGNRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257055
Record name 3-Chloro-4-ethoxy-5-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-02-0
Record name 3-Chloro-4-ethoxy-5-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethoxy-5-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Alkoxylation of the Aromatic Ring

The starting material is often a suitably substituted phenol or phenyl derivative that undergoes selective chlorination and fluorination, followed by ethoxylation at the para or meta positions.

  • Chlorination is generally performed using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperature to selectively install the chloro group at the 3-position of the phenyl ring.
  • Fluorination is introduced either by using fluorinated starting materials or via electrophilic aromatic substitution with fluorinating agents.
  • Ethoxylation is achieved by nucleophilic substitution of a hydroxyl group with ethoxide ions or by direct alkylation using ethyl halides under basic conditions.

Formation of the Methanamine Side Chain

The methanamine group (-CH2-NH2) is introduced through reductive amination or nucleophilic substitution:

  • Reductive Amination : A common approach involves reacting the corresponding aldehyde derivative of the substituted phenyl compound with ammonia or an amine source, followed by reduction using sodium cyanoborohydride or sodium triacetoxyborohydride in an alcoholic solvent. This method allows mild conditions and high selectivity for the primary amine.
  • Nucleophilic Substitution : Alternatively, halomethyl derivatives (e.g., chloromethyl) of the substituted phenyl ring can be reacted with ammonia or amine nucleophiles to form the methanamine moiety.

Purification and Isolation

After synthesis, the compound is typically purified by:

  • Extraction with organic solvents such as dichloromethane.
  • Washing with aqueous solutions to remove inorganic salts.
  • Drying over magnesium sulfate.
  • Crystallization or chromatography to isolate the pure amine, often as a hydrochloride salt for stability.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Selective chlorination Thionyl chloride or phosphorus oxychloride, 0–80°C 3-Chloro substitution on phenyl ring
2 Fluorination Electrophilic fluorinating agents or fluorinated precursors 5-Fluoro substitution on phenyl ring
3 Ethoxylation Sodium ethoxide or ethyl bromide, base, reflux 4-Ethoxy substitution on phenyl ring
4 Formation of aldehyde Oxidation of methyl or hydroxymethyl group 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
5 Reductive amination Ammonia, sodium cyanoborohydride, ethanol, room temp (3-Chloro-4-ethoxy-5-fluorophenyl)methanamine
6 Purification Extraction, drying, crystallization Pure target amine

Research Findings and Data

  • Yield and Purity : Reductive amination methods typically yield the target amine in 70–85% yield with high purity after crystallization.
  • Reaction Conditions : Mild temperatures (room temperature to 70°C) and alcoholic solvents (ethanol or isopropanol) favor selective amination without dehalogenation or side reactions.
  • Scalability : The described methods have been demonstrated on semi-industrial scales, indicating robustness and reproducibility.
  • Analytical Data : Melting points and elemental analysis confirm the identity and purity of the product, with typical melting points above 240°C for the dihydrochloride salt form.

Comparative Analysis of Preparation Methods

Aspect Reductive Amination Nucleophilic Substitution
Selectivity High, mild conditions prevent side reactions Moderate, may require harsher conditions
Reaction Conditions Room temperature to 70°C, alcoholic solvents Often requires elevated temperatures, polar solvents
Yield 70–85% Variable, often lower due to competing reactions
Scalability Proven at semi-industrial scale Possible but less common
Purification Easier due to fewer side products May require extensive purification

Chemical Reactions Analysis

(3-Chloro-4-ethoxy-5-fluorophenyl)methanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

The applications of (3-Chloro-4-ethoxy-5-fluorophenyl)methanamine can be categorized into several key areas:

  • Organic Synthesis :
    • It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. The presence of multiple functional groups allows for further chemical modifications, making it a versatile building block in synthetic chemistry.
  • Biological Activity :
    • Research indicates potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines . The specific mechanisms of action are still under investigation but may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Medicinal Chemistry :
    • Ongoing research aims to evaluate its efficacy as a therapeutic agent for diseases such as cancer. For instance, it has been explored as a potential inhibitor of specific enzymes or receptors involved in tumor growth . The compound's unique structure may enhance its selectivity and potency compared to other similar compounds.
  • Industrial Applications :
    • In industry, this compound is utilized in the production of specialty chemicals. Its ability to act as a building block for more complex molecules makes it valuable in the development of new materials and chemical products.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations . Further research is needed to clarify its mechanism and optimize its therapeutic potential.
  • Antimicrobial Properties : Another study explored the compound's efficacy against bacterial strains, revealing promising results that warrant further exploration into its application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (3-Chloro-4-ethoxy-5-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities but differ in substituents, stereochemistry, or side chains:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications
1-(3-Chloro-5-fluoro-phenyl)-N-methyl-methanamine C₈H₈ClF₂N Cl (position 3), F (position 5), N-methyl 175.61 Enhanced lipophilicity due to N-methyl group; potential CNS activity
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine C₉H₉F₄N F (position 3), CF₃ (position 5), N-methyl 207.17 High electronegativity from CF₃; used in fluorinated drug candidates
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine C₁₅H₁₇ClFNO₂S Cl (position 3), ethoxy (4), methoxy (5), thienylmethyl 337.82 Thiophene moiety enhances aromatic interactions; agrochemical applications
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride C₈H₈ClF₂N·HCl Cl (position 3), F (position 5), chiral center 212.07 (free base) Stereospecific binding; hydrochloride salt improves solubility

Physicochemical Properties

  • Solubility: The ethoxy group in (3-Chloro-4-ethoxy-5-fluorophenyl)methanamine enhances water solubility compared to analogues with non-polar groups (e.g., CF₃ in ). However, Cl and F substituents reduce solubility relative to purely alkyl-substituted methanamines . N-methyl derivatives (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Stability: Halogen substituents (Cl, F) in the target compound and its analogues confer metabolic stability by resisting oxidative degradation .
  • Stereochemistry :

    • Chiral analogues like demonstrate enantiomer-specific biological activity, a critical factor in drug design .

Research Findings and Trends

  • Receptor Binding :

    • Ethoxy and methoxy groups in and improve hydrogen-bonding interactions with protein targets compared to CF₃ or N-methyl groups .
    • Chloro-fluoro substitution patterns (as in ) are associated with enhanced antibacterial activity in preclinical studies .
  • Safety and Handling :

    • Methanamine derivatives generally exhibit high volatility (e.g., methylamine vapor pressure: 2,622 mm Hg at 25°C ). The ethoxy group in the target compound may reduce volatility compared to smaller alkyl groups .

Biological Activity

(3-Chloro-4-ethoxy-5-fluorophenyl)methanamine, a compound with the CAS number 1017779-02-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with chlorine, ethoxy, and fluorine groups, which contribute to its unique chemical reactivity and biological activity. The structure can be represented as follows:

C9H10ClFNO\text{C}_9\text{H}_{10}\text{ClF}\text{N}\text{O}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In particular, studies have shown that it can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it may interact with specific receptors or enzymes that play critical roles in cancer cell survival .

The precise mechanism of action of this compound is still under investigation. However, preliminary findings suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. This inhibition could lead to altered gene expression and cellular processes that ultimately result in reduced cell viability in cancerous cells.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Chloro-4-fluorobenzylamineLacks ethoxy groupModerate antimicrobial
4-Ethoxy-3-fluorobenzylamineLacks chlorine atomLow anticancer activity
3-Chloro-4-ethoxybenzylamineSimilar structure without fluorineAntimicrobial

This table highlights how structural variations impact biological activities.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations of 20 µM after 48 hours of exposure. This suggests a promising avenue for further research into its use as an anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3-Chloro-4-ethoxy-5-fluorophenyl)methanamine to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves strategic halogenation and coupling steps. For example, fluorination via the Schiemann reaction (converting amino groups to fluoro substituents) and coupling aromatic thiols to halogenated anilines can enhance regioselectivity . Post-synthesis purification using HPLC (High-Performance Liquid Chromatography) with polar stationary phases improves purity. Yield optimization may require stoichiometric adjustments (e.g., excess borane-THF for nitro/amide reductions) and temperature control during exothermic reactions .

Q. What structural characterization techniques are critical for confirming the identity of halogenated methanamine derivatives?

  • Methodological Answer :

  • X-ray crystallography refined using SHELX software ensures precise atomic-level structural validation, particularly for halogen positioning and stereochemistry .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) identifies electronic environments of chlorine, fluorine, and ethoxy groups. For example, ¹⁹F NMR can resolve para- vs. meta-fluorine substitution .
  • Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .

Q. What safety protocols are essential for handling halogenated methanamine derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats to avoid skin contact. Halogenated compounds may penetrate latex .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., chloro- or fluoro-anilines) .
  • Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can in vivo studies evaluate the pharmacokinetic behavior of this compound derivatives?

  • Methodological Answer :

  • Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes for PET imaging to track brain penetration and target engagement, as demonstrated for structurally analogous serotonin transporter ligands .
  • Tissue Distribution : Use autoradiography or LC-MS/MS to quantify compound levels in organs (e.g., hypothalamus vs. cerebellum) and assess blood-brain barrier permeability .
  • Metabolic Profiling : Identify metabolites via hepatic microsome assays and compare species-specific clearance rates .

Q. What strategies resolve contradictions in binding affinity data for halogenated methanamine derivatives across studies?

  • Methodological Answer :

  • Statistical Modeling : Apply multivariate regression to isolate variables (e.g., halogen electronegativity, steric hindrance) affecting Ki values .
  • Assay Standardization : Use identical cell lines (e.g., LLC-PK1 for SERT/DAT/NET) and buffer conditions to minimize inter-lab variability .
  • Orthogonal Validation : Cross-verify results with SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) to confirm binding thermodynamics .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model ligand-receptor interactions, focusing on halogen bonding with residues like Tyr-95 in SERT .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) .
  • QSAR Analysis : Derive quantitative structure-activity relationships using descriptors like ClogP, polar surface area, and Hammett constants .

Key Research Findings

  • PET Imaging Potential : Analogous fluorinated methanamines exhibit high hypothalamus/cerebellum uptake ratios (3.55 at 60 min post-injection), suggesting CNS-targeting potential .
  • Halogen Bonding : Chlorine and fluorine substituents enhance binding selectivity via interactions with aromatic residues in transporters .
  • Metabolic Stability : Ethoxy groups may reduce hepatic clearance compared to methoxy analogs, as observed in microsome studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3-Chloro-4-ethoxy-5-fluorophenyl)methanamine
Reactant of Route 2
(3-Chloro-4-ethoxy-5-fluorophenyl)methanamine

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